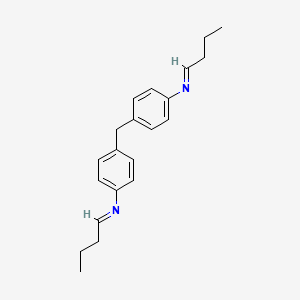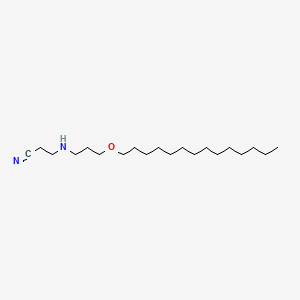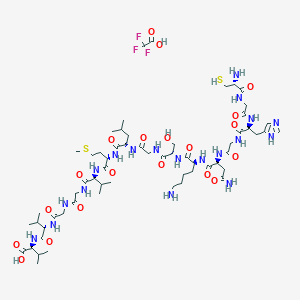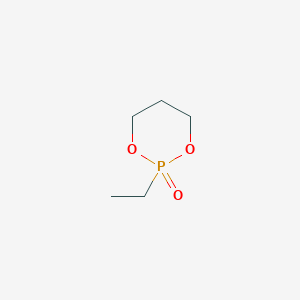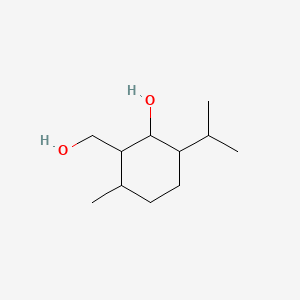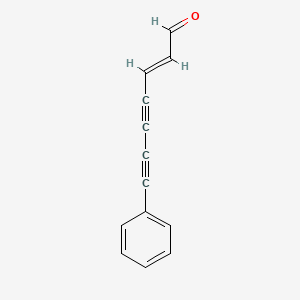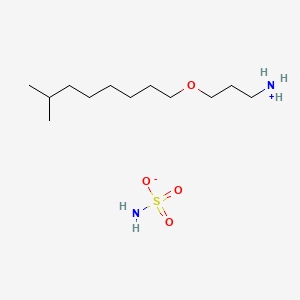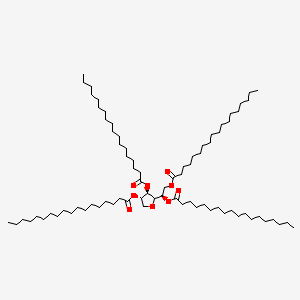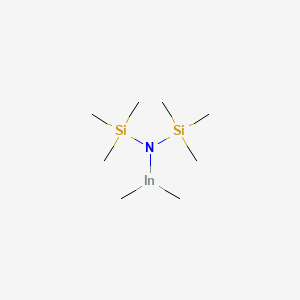
(Bis(trimethylsilyl)amine)dimethylindium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bis(trimethylsilyl)amine)dimethylindium is an organometallic compound with the molecular formula C8H24InNSi2. It is a derivative of indium and is characterized by the presence of two trimethylsilyl groups attached to an amine ligand, along with two methyl groups bonded to the indium atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(trimethylsilyl)amine)dimethylindium typically involves the reaction of trimethylsilyl chloride with ammonia to form bis(trimethylsilyl)amine, which is then reacted with dimethylindium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures the purity and yield of the compound. Solvents such as tetrahydrofuran or toluene are commonly used to dissolve the reactants and facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(Bis(trimethylsilyl)amine)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The trimethylsilyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of indium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Bis(trimethylsilyl)amine)dimethylindium is used as a precursor for the synthesis of other indium-containing compounds. It is also employed in the study of organometallic reaction mechanisms and catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in imaging and diagnostic tools due to the unique properties of indium .
Industry
In the industrial sector, this compound is used in the production of thin films and coatings through chemical vapor deposition techniques. These films have applications in electronics and materials science .
Wirkmechanismus
The mechanism by which (Bis(trimethylsilyl)amine)dimethylindium exerts its effects involves the interaction of the indium center with various substrates. The trimethylsilyl groups provide steric protection, allowing the indium atom to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine: A related compound with similar structural features but without the indium center.
Dimethylindium chloride: Another indium-containing compound used in similar applications.
Uniqueness
(Bis(trimethylsilyl)amine)dimethylindium is unique due to the combination of trimethylsilyl groups and the indium center, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as catalysis and materials science .
Eigenschaften
CAS-Nummer |
94265-92-6 |
|---|---|
Molekularformel |
C8H24InNSi2 |
Molekulargewicht |
305.27 g/mol |
IUPAC-Name |
[[dimethylindiganyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18NSi2.2CH3.In/c1-8(2,3)7-9(4,5)6;;;/h1-6H3;2*1H3;/q-1;;;+1 |
InChI-Schlüssel |
MBBMQRREOFACJV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)[In](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


